
1-Phenanthryl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 1-phenanthryl sulfate.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry Applications
- Tin (II)-Strong Phosphoric Acid, a reagent for determining sulfate by reducing it to hydrogen sulfide, has been developed, allowing rapid and simple sulfate determination in various sulfates with satisfactory results (Kiba, Takagi, Yoshimura, & Kishi, 1955).
2. Materials Science and Supramolecular Chemistry
- The three-dimensional supramolecular compound [Cd(phen)(H2O)2SO4] n demonstrates strong fluorescent emission, indicating potential as a photoactive material (Bie, Ji, Yu, Wang, Lu, & Xu, 2006).
- 1,10-Phenanthrolinium cations have been used to design ionic liquid crystals, exhibiting mesomorphic behavior with potential applications in various fields (Cardinaels, Lava, Goossens, Eliseeva, & Binnemans, 2011).
3. Biological and Environmental Applications
- Biological sulfate reduction, an important process for treating sulfate-rich wastewaters, relies on various electron donors for converting sulfate to hydrogen sulfide, offering a treatment method for metal-containing wastewater (Liamleam & Annachhatre, 2007).
- Research on GdIII coordination polymers, such as [Gd2(SO4)3(phen)2(H2O)2]n, has revealed large magnetic entropy changes, suggesting their use as cryogenic magnetic refrigerants (Zheng et al., 2017).
- The use of sulfate-reducing bacteria for environmental remediation technologies has been evaluated, highlighting their potential in the removal of heavy metals and metalloids from polluted sites (Briones-Gallardo, Escot-Espinoza, & Cervantes-González, 2017).
4. Catalysis and Chemical Synthesis
- Hydrogenation of olefins using ligand-stabilized palladium nanoparticles in an ionic liquid, with phenanthroline ligands, showcases a reusable and effective method for hydrogenation reactions (Huang et al., 2003).
Propiedades
Fórmula molecular |
C14H10O4S |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
phenanthren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |
Clave InChI |
KSLTXOSGWUKDQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


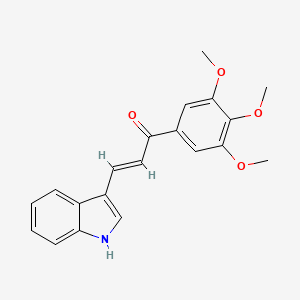
![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)
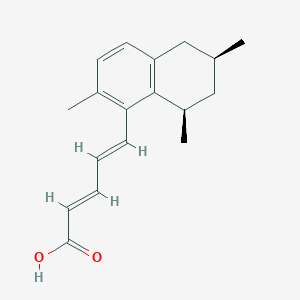
![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)
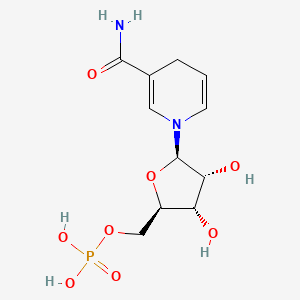
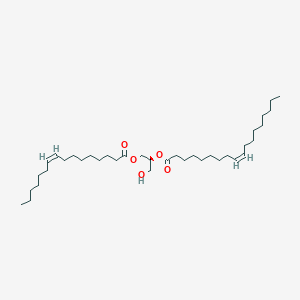

![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)
![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)
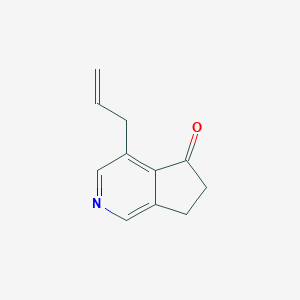
![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)
![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
